Lipophilicity Advantage: XLogP3 Differential vs. Des-Tosyl Analog and Sulfamethoxazole
N-(3-methylisoxazol-5-yl)-2-tosylacetamide exhibits a computed XLogP3 of 2.2, which is approximately 7.3-fold higher than the des-tosyl analog N-(3-methylisoxazol-5-yl)acetamide (XLogP3 = 0.3) and 2.4-fold higher than the clinical sulfonamide sulfamethoxazole (XLogP3 = 0.9) [1][2][3]. This substantial gain in lipophilicity is conferred by the tosyl group and positions the compound in a more membrane-permeable range while remaining below the Lipinski threshold of 5 [1].
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | N-(3-methylisoxazol-5-yl)acetamide: XLogP3 = 0.3; Sulfamethoxazole: XLogP3 = 0.9 |
| Quantified Difference | +1.9 log units vs. des-tosyl analog; +1.3 log units vs. sulfamethoxazole |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
For cell-based assays or phenotypic screens, the 1.3–1.9 log-unit lipophilicity increase predicts significantly enhanced passive membrane permeability relative to the less lipophilic analogs, making N-(3-methylisoxazol-5-yl)-2-tosylacetamide a more suitable candidate when intracellular target engagement is required.
- [1] PubChem Compound Summary for CID 45284609, N-(3-methylisoxazol-5-yl)-2-tosylacetamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/45284609 (accessed Apr 27, 2026). View Source
- [2] PubChem Compound Summary for CID 289987, N1-(3-methyl-5-isoxazolyl)acetamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/289987 (accessed Apr 27, 2026). View Source
- [3] PubChem Compound Summary for CID 5329, Sulfamethoxazole. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/5329 (accessed Apr 27, 2026). View Source
